Marmesin

描述

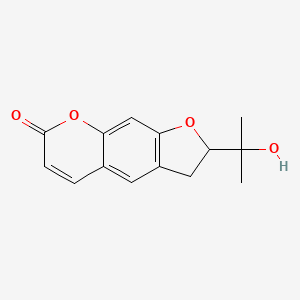

Marmesin (C₁₄H₁₄O₄) is a linear furanocoumarin derivative characterized by a dihydrofuran ring fused to a coumarin backbone . It is biosynthesized in plants such as Aegle marmelos, Ficus carica, and Gerbera piloselloides via the cytochrome P450 enzyme this compound synthase (CYP76F112) . This compound exhibits diverse pharmacological activities, including anti-tumor, anti-angiogenic, and UV-A absorption properties . Its mechanism of action involves modulation of apoptotic proteins (Bax/Bcl-2 ratio), ROS generation, and inhibition of VEGF receptor-2 (VEGFR-2) signaling .

属性

IUPAC Name |

2-(2-hydroxypropan-2-yl)-2,3-dihydrofuro[3,2-g]chromen-7-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14O4/c1-14(2,16)12-6-9-5-8-3-4-13(15)18-10(8)7-11(9)17-12/h3-5,7,12,16H,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWYSBEAFFPBAQU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1CC2=C(O1)C=C3C(=C2)C=CC(=O)O3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Marmesin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030786 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

13849-08-6 | |

| Record name | Marmesin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030786 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

189.5 °C | |

| Record name | Marmesin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030786 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

作用机制

Target of Action

Marmesin, an important coumarin isolated from Broussonetia kazinoki, primarily targets the Phosphatidylinositol 3-kinase (PI3K)/Akt pathway . This pathway plays a crucial role in cell survival and proliferation, making it a significant target in cancer research. This compound also interacts with Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and integrin β1 , which are involved in tumor angiogenesis and cell adhesion.

Mode of Action

This compound exerts its effects by interacting with its targets and inducing changes in their activity. It suppresses the PI3K/Akt pathway, leading to the inhibition of cell proliferation and induction of apoptosis. This compound also downregulates the expression of VEGFR-2 and integrin β1, thereby inhibiting angiogenesis and cell invasion.

Biochemical Pathways

This compound affects the PI3K/Akt pathway, a critical signaling pathway involved in cell survival, growth, and proliferation. By suppressing this pathway, this compound inhibits cell proliferation and induces apoptosis. Additionally, this compound suppresses the expression of VEGF, a key player in angiogenesis, thereby inhibiting the formation of new blood vessels.

Pharmacokinetics

In silico studies suggest that this compound and marmelosin, another compound found in bael fruit extract, have potential as inhibitors of hsulf-2, an oncoprotein overexpressed in various types of tumor cells

Result of Action

This compound exhibits anti-proliferative effects against cancer cells, confirmed by the reduced expression of Ki67 and PCNA, markers of cell proliferation. It also exerts pro-apoptotic activity by downregulating Bcl-2 (an anti-apoptotic protein) and upregulating Bax (a pro-apoptotic protein). Moreover, this compound suppresses the expression and secretion of VEGF, leading to the inhibition of angiogenesis.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the biosynthesis of this compound in plants can be affected by environmental conditions. .

生化分析

Biochemical Properties

Marmesin is involved in the furanocoumarin pathway. It interacts with enzymes such as this compound synthase

Cellular Effects

This compound has been shown to exert anti-proliferative effects against esophageal cancer (EC) cells. It influences cell function by reducing the expression of Ki67 and PCNA, proteins associated with cell proliferation. This compound also exerts pro-apoptotic activity on EC cells by downregulating Bcl-2 and upregulating Bax.

Molecular Mechanism

The molecular mechanism of this compound involves the suppression of the PI3K/Akt pathway in EC cells. This pathway is crucial for cell survival and proliferation, and its inhibition leads to reduced cell proliferation and increased apoptosis.

Metabolic Pathways

This compound is involved in the furanocoumarin synthesis pathway

生物活性

Marmesin, a natural coumarin compound, has garnered attention for its diverse biological activities, particularly its anticancer properties. This article delves into the mechanisms of action, research findings, and case studies related to this compound's biological activity.

This compound is classified as a furanocoumarin, with a molecular formula of C_11H_10O_4 and a maximum absorption wavelength () of 335 nm, which allows it to absorb ultraviolet A radiation effectively . This property contributes to its potential applications in photoprotection and skin health.

Anticancer Activity

Recent studies have highlighted this compound's significant anticancer effects, particularly against leukemia. Research conducted on the U937 human monocytic leukemia cell line demonstrated that this compound induces apoptosis through several mechanisms:

- Cytotoxicity : this compound exhibited a potent anti-proliferative effect on U937 cells with an IC50 value of 40 µM, while normal human monocytes showed lower sensitivity with an IC50 of 125 µM .

- Apoptosis Induction : this compound increased the Bax/Bcl-2 ratio, promoting apoptosis by upregulating pro-apoptotic proteins (Bax) and downregulating anti-apoptotic proteins (Bcl-2) . The apoptotic cell population rose significantly from 2.17% in control cells to 52.55% at 80 µM concentration of this compound .

- Reactive Oxygen Species (ROS) Generation : Treatment with this compound led to a substantial increase in intracellular ROS levels, which peaked at 211% compared to untreated cells at the highest concentration tested (80 µM). This ROS generation is linked to mitochondrial dysfunction and subsequent apoptosis .

Table 1: Summary of this compound's Anticancer Effects

| Parameter | Effect | IC50 (µM) |

|---|---|---|

| Cytotoxicity on U937 cells | Strong anti-proliferative effect | 40 |

| Cytotoxicity on normal monocytes | Lower anti-proliferative effect | 125 |

| Apoptosis induction | Increased Bax/Bcl-2 ratio | - |

| ROS generation | Increased by 211% at 80 µM | - |

In Vivo Studies

In vivo studies further corroborate this compound's anticancer potential. Administration of this compound at a dose of 30 mg/kg significantly reduced tumor volume and weight in animal models compared to control groups . This suggests that this compound may serve as a promising natural therapeutic agent in cancer treatment.

Other Biological Activities

Beyond its anticancer properties, this compound has been studied for its role in plant resistance against pathogens. Research indicates that this compound contributes significantly to celery's resistance to pathogens during storage, which highlights its potential agricultural applications .

科学研究应用

Pharmacological Properties

1.1 Anti-Angiogenic Activity

Marmesin has been identified as a potent angiogenesis inhibitor. Research indicates that it effectively regulates vascular endothelial growth factor A (VEGF-A)-induced endothelial cell responses. Specifically, this compound treatment leads to:

- Inhibition of endothelial cell proliferation by down-regulating cell cycle-related proteins.

- Suppression of endothelial cell migration and invasion.

- Decreased formation of capillary-like structures in vitro and reduced angiogenic sprouting in ex vivo models.

These effects are mediated through the inactivation of VEGF-A signaling pathways, particularly affecting receptor tyrosine kinases and integrins associated with angiogenesis and cancer progression .

1.2 Anti-Proliferative Effects

In addition to its anti-angiogenic properties, this compound exhibits significant anti-proliferative effects on various cancer cell lines. Studies have shown that this compound can induce apoptosis and inhibit cell growth in lung cancer cells, suggesting its potential as a therapeutic agent against tumorigenesis .

1.3 Mutagenicity Studies

This compound has also been investigated for its mutagenic properties. In vitro studies using V79 Chinese hamster fibroblast cell lines demonstrated that this compound could increase mutation frequency under certain conditions, indicating a need for further exploration of its safety profile in therapeutic applications .

Detection and Quantification Methods

2.1 High-Performance Thin Layer Chromatography (HPTLC)

A robust HPTLC method has been developed for the estimation of this compound in plant extracts. This method utilizes precoated silica gel plates and a chloroform-methanol solvent system, allowing for precise quantification of this compound content in Feronia limonia extracts. The calibration curve established demonstrates linearity within a concentration range of 20–100 ng per spot, highlighting the method's reliability for standardization purposes .

Case Studies

3.1 this compound in Cancer Research

A significant case study involved the examination of this compound's effects on lung cancer cells, where it was found to inhibit VEGF-A signaling pathways effectively. This study provided insights into the molecular mechanisms through which this compound exerts its anti-cancer effects, including the modulation of integrins and receptor tyrosine kinases .

3.2 this compound's Role in Traditional Medicine

This compound's traditional use in herbal medicine is supported by modern research demonstrating its bioactive properties. Extracts containing this compound have been utilized in various cultures for their therapeutic benefits, including anti-inflammatory and antioxidant effects .

Summary Table of this compound Applications

相似化合物的比较

Comparison with Structurally and Functionally Similar Compounds

Marmesin shares structural and functional similarities with other coumarins and furanocoumarins. Below is a detailed comparison:

Table 1: Structural and Functional Comparison of this compound with Analogous Compounds

Key Differences in Pharmacological Profiles

Anti-Angiogenic Activity :

- This compound uniquely inhibits VEGFR-2 and integrin β1 , disrupting endothelial cell migration and tube formation .

- Psoralen and bergapten lack significant anti-angiogenic effects but are potent in phototherapy .

UV Absorption :

- This compound absorbs UV-A (λₘₐₓ = 335 nm) due to its conjugated dihydrofuran and carbonyl groups, making it a natural sunscreen candidate .

- Umbelliferone absorbs UV-B (λₘₐₓ = 300 nm) but lacks the dihydrofuran moiety .

Enzyme Inhibition: this compound shows moderate β-glucosidase inhibition (binding affinity −8.8 kcal/mol), while adenocarpine is more potent (−9.2 kcal/mol) . Imperatorin targets acetylcholinesterase, relevant for Alzheimer’s disease .

Biosynthetic Pathways :

- This compound is synthesized via This compound synthase (CYP76F112) , which converts demethylsuberosin into this compound .

- Psoralen biosynthesis involves cytochrome P450 enzymes (CYP71AJ) and prenyltransferases absent in this compound pathways .

Table 2: Quantitative Comparison of Bioactivities

准备方法

Yield and Scalability

Economic and Environmental Impact

常见问题

Q. Advanced Research Focus

- Solubility optimization : Use DMSO as a primary solvent, followed by dilution in PBS (pH 7.2) at ≤0.5 mg/mL to prevent precipitation .

- Nanoformulation : Encapsulation in liposomes or PLGA nanoparticles to enhance bioavailability and tumor targeting .

How does this compound's dual COX-2/5-LOX inhibition compare to synthetic inhibitors in inflammatory models?

Q. Advanced Research Focus

- Kinetic assays : Compare this compound's Km (1.5 ± 0.5 μM for COX-2) to selective inhibitors (e.g., celecoxib) using recombinant enzymes .

- In vivo efficacy : Monitor leukotriene B4 (LTB4) and prostaglandin E2 (PGE2) levels in murine inflammation models .

Can this compound's UV-absorbing properties be harnessed for photoprotective applications?

Q. Advanced Research Focus

- UV spectroscopy : Confirm λmax at 335 nm (UV-A range) and compare to commercial sunscreens (e.g., avobenzone) .

- Stability testing : Expose this compound to UV light (320–380 nm) and measure degradation via HPLC .

What molecular techniques elucidate this compound's role in apoptosis induction?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。